N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 953170-52-0
VCID: VC6477280
InChI: InChI=1S/C18H21FN2O2/c1-21(2)15-9-7-14(8-10-15)11-12-20-18(22)13-23-17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22)
SMILES: CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2F
Molecular Formula: C18H21FN2O2
Molecular Weight: 316.376

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide

CAS No.: 953170-52-0

Cat. No.: VC6477280

Molecular Formula: C18H21FN2O2

Molecular Weight: 316.376

* For research use only. Not for human or veterinary use.

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide - 953170-52-0

Specification

CAS No. 953170-52-0
Molecular Formula C18H21FN2O2
Molecular Weight 316.376
IUPAC Name N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide
Standard InChI InChI=1S/C18H21FN2O2/c1-21(2)15-9-7-14(8-10-15)11-12-20-18(22)13-23-17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22)
Standard InChI Key HQYXILFIIJHDPM-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2F

Introduction

Chemical Structure and Molecular Properties

N-(4-(Dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide belongs to the acetamide class, featuring a phenethylamine core substituted with a dimethylamino group at the para position and a 2-fluorophenoxyacetamide moiety. The molecular formula is inferred as C₁₈H₂₀FN₂O₂, with a molecular weight approximating 300.4 g/mol based on analogous compounds . Key structural elements include:

  • Dimethylamino group (-N(CH₃)₂): Enhances lipophilicity and potential receptor-binding interactions.

  • 2-Fluorophenoxy group: Introduces electron-withdrawing effects, influencing metabolic stability and binding affinity.

  • Acetamide linker: Facilitates hydrogen bonding with biological targets.

Comparative molecular properties of related acetamides are summarized below:

PropertyN-(4-(Dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide2-[2-(2-Fluorophenoxy)phenyl]-N-(methylsulfonyl)acetamide N-(2,6-Dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
Molecular FormulaC₁₈H₂₀FN₂O₂C₁₅H₁₄FNO₄SC₁₅H₂₂N₂O₂
Molecular Weight (g/mol)~300.4323.3262.35
Key Functional GroupsDimethylamino, fluorophenoxy, acetamideFluorophenoxy, methylsulfonyl, acetamideHydroxypiperidinyl, dimethylphenyl, acetamide
Lipophilicity (LogP)Estimated 2.1–2.51.81.8

Synthesis and Characterization

Synthetic Pathways

The compound is likely synthesized via a two-step process:

  • Acylation of 4-(Dimethylamino)phenethylamine: Reaction with 2-fluorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) forms the acetamide bond .

    4-(Dimethylamino)phenethylamine + 2-Fluorophenoxyacetyl ChlorideBaseN-(4-(Dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide\text{4-(Dimethylamino)phenethylamine + 2-Fluorophenoxyacetyl Chloride} \xrightarrow{\text{Base}} \text{N-(4-(Dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide}
  • Purification: Column chromatography or recrystallization ensures high purity, as demonstrated for analogous compounds.

Industrial-Scale Production

Continuous flow reactors and automated systems may optimize yield and scalability, minimizing side reactions common in batch processes .

Analytical Methods

TechniqueApplicationExample Conditions
High-Performance Liquid Chromatography (HPLC)Purity assessmentC18 column, acetonitrile/water gradient, UV detection at 254 nm
Nuclear Magnetic Resonance (NMR)Structural elucidation¹H NMR (400 MHz, DMSO-d₆): δ 7.8–6.5 (aromatic), 3.1 (N-CH₃)
Mass Spectrometry (MS)Molecular weight confirmationESI-MS: m/z 301.2 [M+H]⁺

Applications and Research Directions

Therapeutic Prospects

  • Analgesia: Structural similarities to mu-opioid receptor agonists suggest potential pain-relief applications.

  • Neuropsychiatry: Dopaminergic modulation could address depression or Parkinson’s disease .

Industrial Relevance

  • Chemical Probes: Study GPCR signaling pathways in drug discovery.

  • Metabolic Studies: Fluorine’s role in pharmacokinetics .

Limitations and Future Research

  • Synthetic Challenges: Scalability of fluorophenoxy precursors.

  • Biological Data Gap: In vitro and in vivo efficacy/toxicology studies required.

  • Structural Optimization: Tailoring substituents for target selectivity.

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